2-(4-bromo-2-methoxyphenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a hydrazide moiety linked to a phenylbutenylidene group. Its molecular formula is C18H17BrN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide typically involves multiple steps, starting from readily available precursor chemicals. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-methoxyphenol to obtain 4-bromo-2-methoxyphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid.
Hydrazide Formation: The phenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the hydrazide with 4-phenylbut-3-en-2-one under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazide group to an amine.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methylphenoxy)acetohydrazide
- 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
Compared to similar compounds, 2-(4-bromo-2-methoxyphenoxy)-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C19H19BrN2O3 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide |
InChI |
InChI=1S/C19H19BrN2O3/c1-14(8-9-15-6-4-3-5-7-15)21-22-19(23)13-25-17-11-10-16(20)12-18(17)24-2/h3-12H,13H2,1-2H3,(H,22,23)/b9-8+,21-14+ |
InChI Key |
GCZQTJDMYUVZFG-QULCHTJLSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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